Acetic acid;2,5-dimethylhex-2-ene-1,6-diol
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Overview
Description
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is a compound that combines the properties of acetic acid and a specific hexene derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The hexene derivative, 2,5-dimethylhex-2-ene-1,6-diol, is an organic compound with a specific structure that includes two methyl groups and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,5-dimethylhex-2-ene-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylhex-2-ene with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Acidic or basic conditions, along with appropriate nucleophiles, facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, ethers, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;2,5-dimethylhex-2-ene-1,6-diol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2-hexene: A similar compound with a double bond but lacking the hydroxyl groups.
2,5-Dimethyl-1-hexene: Another isomer with the double bond in a different position.
3-Hexene, 2,5-dimethyl-: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both acetic acid and hexene moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H24O6 |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
acetic acid;2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
WDFNNSIVYMBVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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